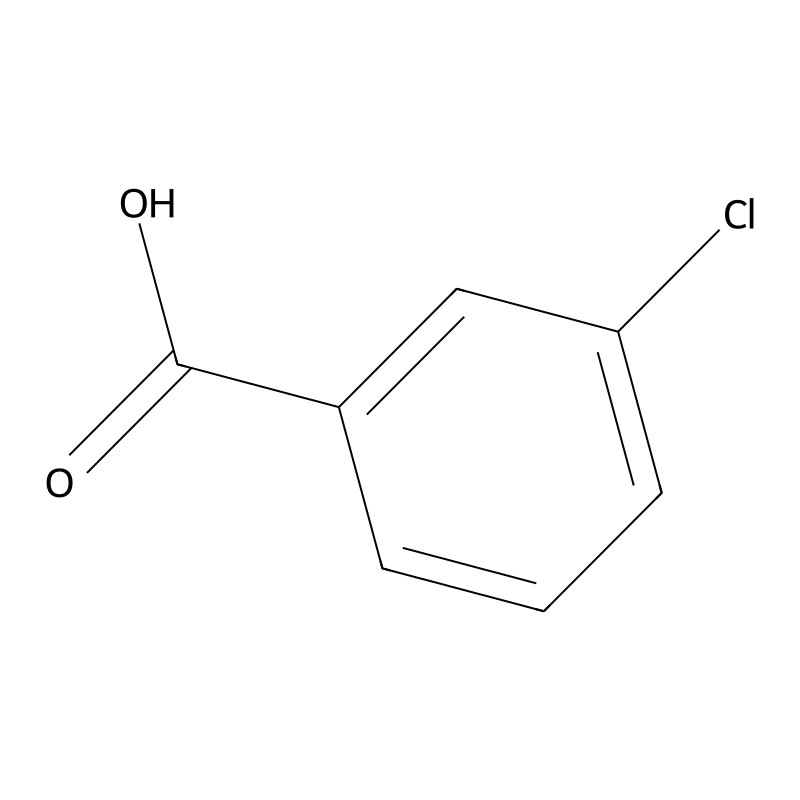

3-Chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER.

SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE.

SLIGHTLY SOL IN ALCOHOL AND ETHER.

450 mg/l at 15 °C in water.

0.45 mg/mL

Synonyms

Canonical SMILES

3-Chlorobenzoic acid is an organic compound characterized by its molecular formula and a monochlorobenzoic acid structure, with a chloro substituent located at the meta position (position 3) on the benzene ring. It appears as a white to light yellow crystalline powder and has a melting point ranging from 153 °C to 157 °C, with a boiling point of approximately 274 °C . This compound is poorly soluble in water, with a solubility of only 0.45 g/L at 19.5 °C, but it is soluble in some organic solvents . The compound also exhibits weak acidity, with a pKa value of about 3.82 at 25 °C .

Biodegradation Studies

- Microbial Degradation: Researchers have investigated the ability of various microorganisms to degrade 3-CBA as a sole carbon and energy source. Studies have identified specific strains of bacteria, such as Pseudomonas putida and Cupriavidus necator, that can effectively utilize 3-CBA for their growth. National Institutes of Health, National Toxicology Program Chemical Repository Database These studies contribute to the understanding of bioremediation processes in contaminated environments.

Organic Synthesis

- Precursor for Chemical Reactions: 3-CBA serves as a valuable starting material for various organic synthesis reactions. Its reactive functional groups allow for transformations into diverse organic compounds. For example, researchers have employed 3-CBA to synthesize pharmaceuticals and other biologically active molecules. Fisher Scientific, 3-Chlorobenzoic acid, 99+%, Thermo Scientific Chemicals

Environmental Monitoring

- Indicator of Environmental Contamination: 3-CBA can be present in the environment due to various sources, including industrial processes and the degradation of certain chlorinated compounds. Detecting 3-CBA in environmental samples can serve as an indicator of potential contamination and aid in environmental monitoring efforts. Sigma-Aldrich, 3-Chlorobenzoic acid ReagentPlus:

Key reactions include:

- Oxidation: It can be synthesized by oxidizing 3-chlorotoluene or hydrolyzing 3-chlorobenzoyl chloride .

- Coupling Reactions: It can couple with phenylboronic acid under palladium-catalyzed conditions, yielding high yields of coupled products .

- Decarboxylation: At elevated temperatures, decarboxylation occurs, albeit insignificantly compared to other chlorobenzoic acids .

3-Chlorobenzoic acid has demonstrated biological activity, particularly as an antifungal agent. It has shown efficacy against various strains of Aspergillus, including Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus, which are known to cause human aspergillosis . Additionally, it acts as a metabolic byproduct of the drug bupropion, indicating its relevance in pharmacology and drug metabolism .

The primary synthesis methods for 3-chlorobenzoic acid include:

- Oxidation of 3-Chlorotoluene: This method involves treating 3-chlorotoluene with oxidizing agents to convert the methyl group into a carboxylic acid group.

- Hydrolysis of 3-Chlorobenzoyl Chloride: This process involves reacting 3-chlorobenzoyl chloride with water to yield 3-chlorobenzoic acid .

- Microbial Metabolism: Certain Pseudomonas species can utilize this compound as a carbon source, converting it into other benzoic acid derivatives through metabolic processes .

3-Chlorobenzoic acid serves as an essential building block in organic synthesis, facilitating the production of more complex chemical structures. Its applications include:

- Agricultural Chemicals: It is used in the synthesis of diphenyl ether herbicides.

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses against fungal infections.

- Chemical Intermediates: It acts as an intermediate in various

Interaction studies have shown that 3-chlorobenzoic acid can be metabolized by certain microbial strains, indicating its role in bioremediation processes. For example, specific strains of Pseudomonas putida have been isolated that can utilize this compound as their sole source of carbon and energy, demonstrating its potential for environmental applications . Additionally, studies have indicated that it interacts with various enzymes involved in drug metabolism.

Several compounds share structural similarities with 3-chlorobenzoic acid. Notable comparisons include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C6H5COOH | No chlorine substituent; widely used as a preservative. |

| 2-Chlorobenzoic Acid | C6H4ClCOOH | Chlorine at position 2; different reactivity patterns. |

| 4-Chlorobenzoic Acid | C6H4ClCOOH | Chlorine at position 4; used in dye synthesis. |

| 3-Bromobenzoic Acid | C6H4BrCOOH | Bromine substituent instead of chlorine; different reactivity. |

Uniqueness of 3-Chlorobenzoic Acid:

- The meta position of the chlorine atom influences its reactivity and biological activity differently compared to its ortho and para counterparts.

- Its specific antifungal properties make it distinct among chlorinated benzoic acids.

3-Chlorobenzoic acid, systematically named according to IUPAC nomenclature as 3-chlorobenzoic acid, belongs to the family of monochlorobenzoic acids where the chlorine substituent occupies the meta position relative to the carboxyl group. The compound exhibits the molecular formula C₇H₅ClO₂ with a molecular weight of 156.57 g/mol. The structural arrangement features a benzene ring with a carboxyl group (-COOH) at position 1 and a chlorine atom at position 3, creating a meta-substitution pattern that significantly influences the compound's chemical and physical properties.

The systematic identification includes multiple nomenclature systems and registry numbers that facilitate its recognition across various chemical databases. The compound carries the CAS Registry Number 535-80-8, which serves as its unique chemical identifier. In the Chemical Abstracts indexing system, it is referenced as "Benzoic acid, 3-chloro-" or alternatively as "Benzoic acid, m-chloro-". The IUPAC Standard InChI notation provides a complete structural description: InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10), while the corresponding InChIKey LULAYUGMBFYYEX-UHFFFAOYSA-N offers a shortened hash identifier for database searches.

Common synonyms for this compound include m-chlorobenzoic acid, meta-chlorobenzoic acid, and the abbreviated form MCBA. European regulatory systems recognize it under the EC Number 208-618-4, while the FDA assigns it the UNII identifier 02UOJ7064K. The compound's structural representation in SMILES notation appears as C(O)(=O)C1=CC(Cl)=CC=C1, providing a linear textual description suitable for computational chemistry applications.

Industrial Synthesis via Oxidation of 3-Chlorotoluene

The industrial production of 3-chlorobenzoic acid primarily relies on the oxidation of 3-chlorotoluene using various oxidizing systems [5] [9]. This approach represents the most economically viable route for large-scale manufacturing due to the ready availability of 3-chlorotoluene as a starting material and the well-established oxidation chemistry of aromatic methyl groups [8] [10].

Permanganate Oxidation Process

The most widely employed industrial method utilizes potassium permanganate as the oxidizing agent in aqueous alkaline medium [6] [13]. This process operates under controlled temperature conditions of 100-110°C with atmospheric pressure, making it suitable for continuous operation [28]. The reaction proceeds through the formation of intermediate manganese species that facilitate the complete oxidation of the methyl group to carboxylic acid functionality [11]. Research has demonstrated that this method achieves conversion rates of 90-98% with minimal side product formation [6] [13].

The mechanism involves initial hydrogen abstraction from the benzylic position, followed by successive oxidation steps that ultimately yield the carboxylic acid product [11]. The permanganate oxidation exhibits excellent selectivity for the methyl group while leaving the chlorine substituent intact, which is crucial for maintaining product purity [6].

Cobalt-Manganese Catalyzed Oxidation

Advanced industrial processes employ cobalt and manganese compounds as catalysts in combination with molecular oxygen as the terminal oxidant [8] [33]. This method operates in acetic acid solvent under elevated temperatures of 80-220°C and pressures of 1-50 bar [8]. The process offers superior atom economy compared to stoichiometric oxidants and generates minimal waste streams [8].

The catalytic system functions through a redox mechanism where the metal catalysts alternate between different oxidation states to facilitate oxygen transfer [8]. Sodium bromide is typically added as a co-catalyst to enhance the reaction rate and selectivity [8]. This approach has gained prominence in modern industrial facilities due to its environmental advantages and economic benefits [8].

Chromic Acid Oxidation

Traditional industrial processes have utilized chromic acid systems, employing chromium trioxide in sulfuric acid medium [31] [35]. While effective for achieving high conversion rates, this method has been largely superseded by more environmentally acceptable alternatives [31]. The process operates at temperatures of 80-120°C under atmospheric pressure conditions [31].

Photooxidation Technology

Recent developments have introduced photooxidation methods using bromine-water systems under visible light irradiation [10]. This catalyst-free approach operates at ambient temperature and pressure, offering significant energy savings compared to thermal processes [10]. The method utilizes inexpensive bromine, water, and air as reagents, making it attractive for sustainable manufacturing [10].

Table 1: Industrial Synthesis Methods for 3-Chlorobenzoic Acid

| Method | Substrate | Oxidizing Agent | Temperature (°C) | Pressure (bar) | Solvent | Advantages |

|---|---|---|---|---|---|---|

| Permanganate Oxidation | 3-Chlorotoluene | Potassium permanganate (KMnO₄) | 100-110 | Atmospheric | Aqueous | Simple procedure, readily available reagents |

| Chromic Acid Oxidation | 3-Chlorotoluene | Chromic acid (CrO₃/H₂SO₄) | 80-120 | Atmospheric | Aqueous acidic | High conversion rates |

| Cobalt-Manganese Catalyzed Oxidation | 3-Chlorotoluene | Oxygen with Co/Mn catalysts | 80-220 | 1-50 | Acetic acid | Industrial scalability, controlled conditions |

| Photooxidation with Bromine-Water | 3-Chlorotoluene | Bromine-water with air | Room temperature | Atmospheric | Water | Catalyst-free, environmentally friendly |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 3-chlorobenzoic acid employs several well-established methodologies that provide high yields and purity suitable for research applications [12] [13]. These methods are optimized for smaller scales and offer greater flexibility in reaction conditions compared to industrial processes.

Potassium Permanganate Oxidation in Laboratory Settings

Laboratory-scale permanganate oxidation represents the most commonly employed synthetic route [6] [12]. The procedure involves refluxing 3-chlorotoluene with potassium permanganate in aqueous medium for 1.5-3 hours [6] [12]. Under basic conditions, the reaction typically achieves yields of 85-95% with straightforward workup procedures involving acidification and filtration [12].

Acidic permanganate conditions require longer reaction times of 6-8 hours but provide higher yields of 90-98% [13]. The extended reaction time under acidic conditions ensures complete oxidation while maintaining excellent selectivity for the target product [13]. Temperature control at 100-110°C is critical for optimal conversion rates while preventing decomposition of the permanganate oxidant [13].

Sandmeyer Reaction Pathway

An alternative laboratory approach utilizes the Sandmeyer reaction starting from 3-chloroaniline [12]. This method involves diazotization of the amine at 0-5°C followed by treatment with copper catalysts at elevated temperatures of 60-80°C [12]. While requiring multiple purification steps, this route provides good yields of 70-85% and offers access to 3-chlorobenzoic acid from readily available aromatic amine precursors [12].

The Sandmeyer approach is particularly valuable when 3-chlorotoluene is not readily available or when alternative synthetic routes are desired for comparative studies [12]. The method requires careful temperature control during the diazotization step to prevent decomposition and ensure high conversion efficiency [12].

Hydrolysis of Acid Chloride Derivatives

Direct hydrolysis of 3-chlorobenzoyl chloride provides an efficient route to 3-chlorobenzoic acid with yields of 95-99% [9] [13]. This method operates under mild conditions at room temperature to 50°C and requires only simple aqueous workup procedures [13]. The high yields and straightforward purification make this approach attractive for laboratory applications where the acid chloride is readily accessible [9].

One-Step Synthesis from Benzoyl Chloride

Recent patent literature describes innovative one-step synthesis methods utilizing benzoyl chloride and paraformaldehyde under Lewis acid catalysis [1] [2]. These procedures employ zinc chloride, iron chloride, or aluminum chloride as catalysts in halogenated solvents [1] [2]. The zinc chloride method achieves product purities of 91.6% with yields of 85-95% under optimized conditions [1].

Table 2: Laboratory-Scale Synthesis Conditions

| Method | Starting Material | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Workup Requirements |

|---|---|---|---|---|---|

| KMnO₄ Oxidation (Basic) | 3-Chlorotoluene | 1.5-3 | Reflux (~100) | 85-95 | Acidification, filtration |

| KMnO₄ Oxidation (Acidic) | 3-Chlorotoluene | 6-8 | 100-110 | 90-98 | Acidification, extraction |

| Sandmeyer Reaction | 3-Chloroaniline via diazotization | 3-5 | 0-5 (diazotization), 60-80 (coupling) | 70-85 | Multiple extractions, purification |

| Hydrolysis of Acid Chloride | 3-Chlorobenzoyl chloride | 2-4 | Room temperature to 50 | 95-99 | Simple hydrolysis, neutralization |

Table 3: One-Step Synthesis Parameters (Benzoyl Chloride + Paraformaldehyde)

| Parameter | Zinc Chloride Method | Iron Chloride Method | Aluminum Chloride Method |

|---|---|---|---|

| Lewis Acid Catalyst | ZnCl₂ (anhydrous) | FeCl₃ (anhydrous) | AlCl₃ (anhydrous) |

| Catalyst Loading (mol%) | 5-50 | 0.5-2 | 1.5-2 |

| Molar Ratio (Catalyst:Substrate:Paraformaldehyde) | 0.05-0.5:1:1-1.5 | 0.005-0.02:1:1-1.2 | 0.015-0.02:1:1.2-1.5 |

| Solvent | Dichloromethane | Chloroform | Dichloromethane/Carbon tetrachloride |

| Temperature Range (°C) | 20-70 | 20-25 | 25-60 |

| Reaction Time (h) | 5-20 | 10 | 8-20 |

| Pressure (MPa) | 0.1-0.5 | 0.5 | 0.1-0.4 |

| Product Purity (%) | 91.6 | 90.2 | 85.2-87.7 |

| Yield (%) | 85-95 | 80-90 | 75-85 |

Biogenic Pathways and Metabolic Origins

3-Chlorobenzoic acid occurs naturally through various biological processes, including mammalian drug metabolism and bacterial biodegradation pathways [5] [14]. These biogenic routes demonstrate the compound's significance in both pharmacological and environmental contexts.

Mammalian Metabolic Pathways

3-Chlorobenzoic acid serves as a metabolic byproduct of the antidepressant drug bupropion in human liver metabolism [5] [14] [18]. The formation occurs through complex enzymatic processes involving cytochrome P450 enzymes, particularly CYP2B6, which catalyze the oxidative metabolism of the parent drug [18] [21]. Studies have demonstrated that bupropion undergoes stereoselective metabolism to form various metabolites, including 3-chlorobenzoic acid as a minor but consistent product [21].

The metabolic pathway involves initial hydroxylation reactions followed by oxidative cleavage processes that ultimately yield the chlorobenzoic acid derivative [18] [21]. Research indicates that both liver microsomal and cytosolic fractions contribute to this metabolic transformation, with different enzyme systems responsible for specific steps in the overall pathway [18].

Bacterial Biodegradation Systems

Numerous bacterial species have evolved sophisticated enzymatic machinery for the biodegradation of 3-chlorobenzoic acid [22] [23] [25]. These microorganisms utilize the compound as a sole carbon and energy source, demonstrating remarkable metabolic versatility in chloroaromatic compound utilization [22] [26].

Pseudomonas Species Degradation

Pseudomonas putida strain 87 represents one of the most extensively studied bacterial systems for 3-chlorobenzoic acid degradation [26]. This organism possesses plasmid-encoded determinants that confer the ability to assimilate the compound through chlorocatechol ortho-cleavage pathways [26]. The degradation process involves two distinct catechol 1,2-dioxygenases, with one encoded by chromosomal genes and the other by plasmid genes specifically adapted for chlorinated substrate processing [26].

The metabolic pathway proceeds through the formation of chlorocatechol intermediates, which undergo ring cleavage to produce muconic acid derivatives that are further metabolized through central metabolic pathways [26]. This system achieves degradation rates of 0.25-0.30 millimolar per hour under optimized growth conditions [22].

Burkholderia and Related Genera

Recent genomic analyses have identified several Burkholderia-related species with enhanced 3-chlorobenzoic acid degradation capabilities [22]. Caballeronia species strain 19CS4-2 and Paraburkholderia species strain 19CS9-1 demonstrate superior degradation kinetics compared to other bacterial isolates [22]. These organisms achieve complete degradation of 5 millimolar substrate concentrations within 20 hours of cultivation [22].

Both strains possess complete cbe and tfd gene clusters that encode the enzymatic machinery for chlorocatechol metabolism [22]. The cbe genes are responsible for initial substrate conversion to chlorocatechol, while tfd genes facilitate the subsequent ortho-cleavage and ring opening reactions [22]. High-performance liquid chromatography and mass spectrometry analyses have confirmed the formation of chloro-cis,cis-muconate and maleylacetate as key metabolic intermediates [22].

Cupriavidus Species Alternative Pathway

Cupriavidus species strain 19C6 represents an interesting variant in bacterial 3-chlorobenzoic acid metabolism [22]. This organism exhibits slower degradation kinetics with rates of 0.10 millimolar per hour but demonstrates a unique metabolic profile [22]. Genomic analysis reveals the presence of cbe genes but absence of complete tfd gene clusters, suggesting an alternative pathway for chlorocatechol processing [22].

The strain shows capability for 3-hydroxybenzoate metabolism via gentisate pathways, indicating metabolic versatility beyond chloroaromatic compound utilization [22]. This alternative approach may represent an evolutionary adaptation to different environmental conditions or substrate availability patterns [22].

Table 4: Biogenic Pathways and Metabolic Origins

| Source/Organism | Pathway Type | Mechanism | Key Intermediates | Degradation Rate | Genetic Elements |

|---|---|---|---|---|---|

| Human metabolism (Bupropion) | Drug metabolism | Metabolic byproduct formation | Various hydroxylated metabolites | N/A (metabolic product) | CYP450 enzymes |

| Pseudomonas putida strain 87 | Biodegradation | Chlorocatechol ortho-cleavage | Chlorocatechol, muconic acid derivatives | 0.25-0.30 mM/h | cbe and tfd gene clusters |

| Caballeronia species | Biodegradation | Chlorocatechol ortho-cleavage | Chloro-cis,cis-muconate, maleylacetate | 0.29 mM/h | cbe and tfd gene clusters |

| Paraburkholderia species | Biodegradation | Chlorocatechol ortho-cleavage | Chloro-cis,cis-muconate, maleylacetate | 0.23 mM/h | cbe and tfd gene clusters |

| Cupriavidus species | Biodegradation | Alternative chlorocatechol pathway | Chlorocatechol intermediates | 0.10 mM/h | cbe genes (incomplete tfd) |

3-Chlorobenzoic acid (CAS: 535-80-8) is an aromatic carboxylic acid with the molecular formula C₇H₅ClO₂ and a molecular weight of 156.57 g/mol [1] [2]. The compound exists as a white to beige crystalline powder under standard conditions, with the chlorine atom positioned at the meta position relative to the carboxylic acid group on the benzene ring [3] [4].

The molecular structure exhibits a planar aromatic ring system with a slight twist between the benzene ring and the carboxylic acid moiety. In co-crystal structures, the compound shows a small deviation from planarity, with a dihedral angle between the benzene ring and the carboxyl group of approximately 8.73° [5] [6]. This minimal distortion from planarity is characteristic of substituted benzoic acids and influences the compound's packing arrangements in the solid state.

Crystallographic studies of 3-chlorobenzoic acid in various co-crystal systems reveal triclinic crystal symmetry with space group P1̅ [5] [6]. The molecular structure is stabilized by intermolecular hydrogen bonding interactions, particularly through the carboxylic acid functionality, which forms characteristic acid dimers and extended hydrogen-bonded networks [7] [5].

The compound's IUPAC systematic name is 3-chlorobenzoic acid, with the SMILES notation C(O)(=O)C1=CC=CC(Cl)=C1 and InChI Key LULAYUGMBFYYEX-UHFFFAOYSA-N [1] [2] [8]. The presence of the chlorine substituent at the meta position significantly influences both the electronic properties and the solid-state packing behavior of the molecule.

Thermodynamic Parameters (Melting Point, Boiling Point, Density)

| Property | Value | Temperature/Conditions | Source |

|---|---|---|---|

| Melting Point (°C) | 153-157 | lit. | Multiple commercial suppliers |

| Boiling Point (°C) | 274-276 | lit. | Multiple commercial suppliers |

| Density (g/cm³) | 1.496 | 25°C | Multiple sources |

| Flash Point (°C) | 150 | - | Multiple sources |

| Bulk Density (kg/m³) | 600 | - | Multiple sources |

| Enthalpy of Formation ΔHf° (kJ/mol) | -424.37 ± 1.56 | 25°C | NIST data |

| Enthalpy of Combustion ΔHc° (kJ/mol) | -3068.15 ± 1.53 | 25°C | NIST data |

| Refractive Index | 1.5812 (estimate) | estimate | ChemicalBook |

The melting point of 3-chlorobenzoic acid ranges from 153°C to 157°C, with most reliable sources reporting values within this narrow range [1] [3] [4] [9]. This relatively high melting point reflects the strong intermolecular hydrogen bonding between carboxylic acid groups and the crystalline packing efficiency of the molecule.

The boiling point is reported as 274-276°C at standard atmospheric pressure [1] [10] [11]. This value is consistent with the molecular weight and the presence of strong intermolecular interactions through hydrogen bonding. The compound's thermal stability allows for sublimation at temperatures below the melting point, which is characteristic of many aromatic carboxylic acids.

The density of 3-chlorobenzoic acid is 1.496 g/cm³ at 25°C [1] [4] [11]. This relatively high density is attributed to the presence of the chlorine atom, which increases the molecular mass while maintaining a compact molecular structure. The bulk density for the crystalline powder form is approximately 600 kg/m³ [1] [11].

Thermodynamic data from the National Institute of Standards and Technology indicates an enthalpy of formation (ΔHf°) of -424.37 ± 1.56 kJ/mol and an enthalpy of combustion (ΔHc°) of -3068.15 ± 1.53 kJ/mol at 25°C [12] [13]. These values were determined through precision bomb calorimetry studies and represent the standard enthalpies for the crystalline form of the compound.

Solubility Profiles in Organic and Aqueous Systems

| Solvent System | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | Limited (<0.1 g/100 mL at 19.5°C) | 19.5°C | Very limited aqueous solubility |

| Hot Water | Soluble | Elevated | Increased solubility with temperature |

| Methanol | Almost transparent | Room temp | Good solubility in methanol |

| Ethanol | Freely soluble | Room temp | Good organic solvent solubility |

| Ether | Freely soluble | Room temp | Good organic solvent solubility |

| Organic Solvents (general) | Soluble | Variable | Generally soluble in organic media |

| Aqueous Base | Soluble | Room temp | Enhanced solubility due to ionization |

3-Chlorobenzoic acid exhibits markedly different solubility behavior in aqueous versus organic solvent systems. The compound has very limited solubility in water, with reported values of less than 0.1 g/100 mL at 19.5°C [1] and approximately 0.45 g/L at 20°C [11] [14] [15]. This poor aqueous solubility is characteristic of aromatic carboxylic acids with halogen substituents, where the hydrophobic aromatic system dominates the overall molecular polarity.

The solubility in water increases significantly with temperature, with the compound becoming readily soluble in hot water [16] [17]. This temperature-dependent behavior reflects the endothermic nature of the dissolution process and the breaking of crystal lattice interactions.

In contrast to its limited aqueous solubility, 3-chlorobenzoic acid demonstrates excellent solubility in organic solvents. The compound is freely soluble in ethanol and ether [16] [17], and shows good dissolution characteristics in methanol, where it forms almost transparent solutions [4]. This enhanced organic solubility results from favorable interactions between the aromatic system and organic solvent molecules.

The solubility profile is dramatically altered in basic aqueous media, where the compound becomes readily soluble due to deprotonation of the carboxylic acid group [18]. This pH-dependent solubility behavior is fundamental to the compound's chemical behavior and has important implications for its handling and processing.

Thermodynamic modeling studies using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been employed to predict and correlate the solubility behavior of 3-chlorobenzoic acid in various solvent systems [19]. These studies provide quantitative frameworks for understanding the phase behavior and solubility characteristics across different temperature and composition ranges.

Acid Dissociation Constant (pKa) and pH-Dependent Behavior

The acid dissociation constant (pKa) of 3-chlorobenzoic acid is well-established at 3.82 at 25°C [1] [20] [21] [22] [23]. This value indicates that the compound is a moderately strong organic acid, significantly more acidic than benzoic acid (pKa = 4.21) due to the electron-withdrawing effect of the chlorine substituent in the meta position.

The pKa value of 3.82 places 3-chlorobenzoic acid in the range where it exhibits significant pH-dependent behavior in aqueous systems. At physiological pH (approximately 7.4), the compound exists predominantly in its ionized form as the 3-chlorobenzoate anion. The Henderson-Hasselbalch equation can be used to calculate the fraction ionized at any given pH:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] represents the concentration of the ionized form and [HA] represents the concentration of the protonated acid form.

The electron-withdrawing nature of the chlorine substituent stabilizes the conjugate base (3-chlorobenzoate anion) through inductive effects, resulting in the lower pKa compared to unsubstituted benzoic acid. This electronic effect is position-dependent, with the meta position providing moderate stabilization compared to the ortho position (pKa = 2.92 for 2-chlorobenzoic acid) [20] [21].

The pH-dependent behavior significantly influences the compound's solubility characteristics. In acidic conditions (pH < pKa), the compound exists primarily in its protonated, molecular form, exhibiting limited water solubility. As the pH increases above the pKa value, progressive ionization occurs, dramatically increasing aqueous solubility due to the enhanced hydrophilicity of the charged species.

Environmental fate studies have highlighted the importance of pH-dependent hydrophobicity for chlorobenzoic acids [24]. The ionization state affects not only solubility but also partition coefficients, bioavailability, and environmental mobility. At environmentally relevant pH values, 3-chlorobenzoic acid exists in equilibrium between its protonated and deprotonated forms, with the distribution determined by the specific pH conditions and the pKa value.

Purity

Quantity

Physical Description

Solid

Color/Form

PRISMS FROM WATER

XLogP3

Boiling Point

Sublimes

Density

1.496 AT 25 °C/4 °C

LogP

2.68

Appearance

Melting Point

158.0 °C

158 °C

158°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 67 of 70 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

Transcriptome differences between Cupriavidus necator NH9 grown with 3-chlorobenzoate and that grown with benzoate

Ryota Moriuchi, Hideo Dohra, Yu Kanesaki, Naoto OgawaPMID: 33720310 DOI: 10.1093/bbb/zbab044

Abstract

RNA-seq analysis of Cupriavidus necator NH9, a 3-chlorobenzoate degradative bacterium, cultured with 3-chlorobenzaote and benzoate, revealed strong induction of genes encoding enzymes in degradation pathways of the respective compound, including the genes to convert 3-chlorobenzaote and benzoate to chlorocatechol and catechol, respectively, and the genes of chlorocatechol ortho-cleavage pathway for conversion to central metabolites. The genes encoding transporters, components of the stress response, flagellar proteins, and chemotaxis proteins showed altered expression patterns between 3-chlorobenzoate and benzoate. Gene Ontology enrichment analysis revealed that chemotaxis-related terms were significantly upregulated by benzoate compared with 3-chlorobenzoate. Consistent with this, in semisolid agar plate assays, NH9 cells showed stronger chemotaxis to benzoate than to 3-chlorobenzoate. These results, combined with the absence of genes related to uptake/chemotaxis for 3-chlorobenzoate located closely to the degradation genes of 3-chlorobenzoate, suggested that NH9 has not fully adapted to the utilization of chlorinated benzoate, unlike benzoate, in nature.Mechanism of Ni-Catalyzed Oxidations of Unactivated C(sp

Yehao Qiu, John F HartwigPMID: 33111517 DOI: 10.1021/jacs.0c09157

Abstract

The Ni-catalyzed oxidation of unactivated alkanes, including the oxidation of polyethylenes, by-chloroperbenzoic acid (

CPBA) occur with high turnover numbers under mild conditions, but the mechanism of such transformations has been a subject of debate. Putative, high-valent nickel-oxo or nickel-oxyl intermediates have been proposed to cleave the C-H bond, but several studies on such complexes have not provided strong evidence to support such reactivity toward unactivated C(sp

)-H bonds. We report mechanistic investigations of Ni-catalyzed oxidations of unactivated C-H bonds by

CPBA. The lack of an effect of ligands, the formation of carbon-centered radicals with long lifetimes, and the decomposition of

CPBA in the presence of Ni complexes suggest that the reaction occurs through free alkyl radicals. Selectivity on model substrates and deuterium-labeling experiments imply that the

-chlorobenzoyloxy radical derived from

CPBA cleaves C-H bonds in the alkane to form an alkyl radical, which subsequently reacts with

CPBA to afford the alcohol product and regenerate the aroyloxy radical. This free-radical chain mechanism shows that Ni does not cleave the C(sp

)-H bonds as previously proposed; rather, it catalyzes the decomposition of

CPBA to form the aroyloxy radical.

Biodegradation of 3-chlorobenzoic acid with electron shuttle systems: pathways and molecular identification

Ola A A Khalil, Mohamed N Abu El-Naga, Heba Abd-Alla El-BialyPMID: 32613418 DOI: 10.1007/s00203-020-01965-1

Abstract

A synergy of biodegradation and electron shuttle systems is a promising strategy for eliminating pollutants including chlorinated aromatic compounds. The present work studies the degradation products of 3-chlorobenzoic acid by Pseudomonas putida in the presence of an electron shuttle system (ESS) composed of citrate and pyruvate as electron donors and the pollutant as an electron acceptor. Chromatographic results showed different pathways involved in the biodegradation process under the influence of electron shuttle systems. These routes depend on oxidation and reduction reactions for output byproducts to be easily mineralized by the bacterium under investigation. A nucleotide sequence with about 380 bp of a ton B gene was detected in P. putida and it resembles Escherichia coli Ton B. The relatedness tree of the selected gene reveals a high similarity and is comparable to P. aeruginosa (100%) and the highest variation with that of P. citronellolis (21.99%). Accordingly, in the presence of electron shuttle systems, the genes responsible for bacterial influx were activated to ease the biodegradation process. In an application model, the remediated-water samples were handled by two recycling processes using Scenedesmus obliquus and Trigonella foenum-graecum to evaluate the efficiency of this non-conventional treatment. In conclusion, this strategy succeeded in remediating the polluted water with chlorinated aromatic compounds for further applications.Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO

Yiyang Huang, Hui Wang, Kai Huang, Donggen Huang, Shuang Yin, Qin GuoPMID: 30526405 DOI: 10.1080/09593330.2018.1556741

Abstract

Degradation kinetics and mechanism of 3-Chlorobenzoic acid (3-CBA) in anoxic water environment using graphene/TiO(GR/TiO

) as photocatalyst had been investigated. The effects of various parameters such as catalyst dosage, pH, initial concentration, catalyst reuse and dissolved oxygen (DO) on 3-CBA photocatalytic degradation kinetics were studied. The qualitative and quantitative analysis for degradation intermediate products and parent compound were studied by using HPLC, HPLC/MS/MS and IC technologies. The results show that the residual concentration of 3-CBA has a good linear relationship and its correlation coefficient

are all greater than 0.985 by Langmuir-Hinshelwood (L-H) dynamic model under different photocatalytic degradation conditions. Some oxidative degradation products such as 3-chlorophenol, resorcinol, and hydroxyquinol are generated, and some reductive degradation products such as 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and cyclohexanediol are produced, and part of 3-CBA are mineralized to generate CO

when DO is in the range of 0.5-1.0 mg/L; When DO is less than 0.28 mg/L, photocatalytic reduction mainly occurs. The results provide a theoretical basis for photocatalytic

remediation of pollutants in anoxic water environment.

The response of soil Arthrobacter agilis lush13 to changing conditions: Transition between vegetative and dormant state

Inna P Solyanikova, Nataliya E Suzina, Nataliya S Egozarian, Valentina N Polivtseva, Nataliya V Prisyazhnaya, Galina I El-Registan, Andrey L Mulyukin, Ludmila A GolovlevaPMID: 28976238 DOI: 10.1080/03601234.2017.1356665

Abstract

This work was aimed at studying the response of soil non-spore-forming actinobacterial strain Arthrobacter agilis Lush 13 to changing natural conditions, such as nutrient availability and the presence of degradable and recalcitrant aliphatic and aromatic substrates. The A. agilis strain Lush13 was able to degrade octane, nonane, hexadecane, benzoate, phenol, and 2,3-, 2,4-, 2,5-, 2,6-dichlorophenols, but not grew on 3,4-dichlorophenol, 2,3,4-, 2,4,5-, 2,4,6-trichlorophenol (TCP), pentachlorophenol (PCP), 2-chlorobenzoate, 3-chlorobenzoate, 3,5-dichlorobenzoate, 2,4-dichlorobenzoate. Under growth-arresting conditions due to nitrogen- or multiple starvation or recalcitrant (non-utilizable) carbon source, the studied strain preserved viability for prolonged periods (4-24 months) due to transition to dormancy in the form of conglomerated small and ultrasmall cyst-like dormant cells (CLC). Dormant cells were shown to germinate rapidly (30 min or later) after removal of starvation stress, and this process was followed by breakdown of conglomerates with the eliberation and further division of small multiple actively growing daughter cells. Results of this study shed some light to adaptive capabilities of soil arthrobacters in pure and polluted environments.Benzoate degradation by Rhodococcus opacus 1CP after dormancy: Characterization of dioxygenases involved in the process

Inna P Solyanikova, Elena V Emelyanova, Oksana V Borzova, Ludmila A GolovlevaPMID: 26669259 DOI: 10.1080/03601234.2015.1108814

Abstract

The process of benzoate degradation by strain Rhodococcus opacus 1CP after a five-year dormancy was investigated and its peculiarities were revealed. The strain was shown to be capable of growth on benzoate at a concentration of up to 10 g L(-1). The substrate specificity of benzoate dioxygenase (BDO) during the culture growth on a medium with a low (200-250 mg L(-1)) and high (4 g L(-1)) concentration of benzoate was assessed. BDO of R. opacus 1CP was shown to be an extremely narrow specificity enzyme. Out of 31 substituted benzoates, only with one, 3-chlorobenzoate, its activity was higher than 9% of that of benzoate. Two dioxygenases, catechol 1,2-dioxygenase (Cat 1,2-DO) and protocatechuate 3,4-dioxygenase (PCA 3,4-DO), were identified in a cell-free extract, purified and characterized. The substrate specificity of Cat 1,2-DO isolated from cells of strain 1CP after the dormancy was found to differ significantly from that of Cat 1,2-DO isolated earlier from cells of this strain grown on benzoate. By its substrate specificity, the described Cat 1,2-DO was close to the Cat 1,2-DO from strain 1CP grown on 4-methylbenzoate. Neither activity nor inhibition by protocatechuate was observed during the reaction of Cat 1,2-DO with catechol, and catechol had no inhibitory effect on the reaction of PCA 3,4-DO with protocatechuate.A putative porin gene of Burkholderia sp. NK8 involved in chemotaxis toward β-ketoadipate

Kimiko Yamamoto-Tamura, Ikuro Kawagishi, Naoto Ogawa, Takeshi FujiiPMID: 25649919 DOI: 10.1080/09168451.2015.1006571

Abstract

Burkholderia sp. NK8 can utilize 3-chlorobenzoate (3CB) as a sole source of carbon because it has a megaplasmid (pNK8) that carries the gene cluster (tfdT-CDEF) encoding chlorocatechol-degrading enzymes. The expression of tfdT-CDEF is induced by 3CB. In this study, we found that NK8 cells were attracted to 3CB and its degradation products, 3- and 4-chlorocatechol, and β-ketoadipate. Capillary assays revealed that a pNK8-eliminated strain (NK82) was defective in chemotaxis toward β-ketoadipate. The introduction of a plasmid carrying a putative outer membrane porin gene, which we name ompNK8, into strain NK82 restored chemotaxis toward β-ketoadipate. RT-PCR analyses demonstrated that the transcription of the ompNK8 gene was enhanced in the presence of 3CB.Chloromuconolactone dehalogenase ClcF of actinobacteria

Inna P Solyanikova, Elena G Plotnikova, Ekaterina S Shumkova, Irina V Robota, Natalya V Prisyazhnaya, Ludmila A GolovlevaPMID: 24762180 DOI: 10.1080/03601234.2014.894778

Abstract

This work investigated the distribution of the clcF gene in actinobacteria isolated from different ecotopes. The gene encodes chloromuconolactone dehalogenase (CMLD) ClcF, the enzyme found to date in only one representative of Gram-positive bacteria, Rhodococcus opacus 1CP, adapted to 2-chlorophenol (2CP). Using primers specific to the clcF gene, from the DNA matrix of rhodococcal strains closely related to species Rhodococcus wratislaviensis (P1, P12, P13, P20, G10, KT112, KT723, BO1) we obtained PCR products whose nucleotide sequences were 100% identical to that of the clcF gene from strain R. opacus 1CP. CMLDs isolated from the biomass of strains Rhodococcus spp. G10 and P1 grown on 2CP did not differ by their subunit molecular mass deduced from the known amino acid sequence of the clcF gene from the ClcF of strain R. opacus 1CP. Matrix-assisted laser dissociation/ionization time-of-flight mass spectrometry showed the presence of a peak with m/z 11,194-11,196 Da both in whole cells and in protein solutions with a ClcF activity. Thus, we have first time shown the distribution of ClcF among actinobacteria isolated from geographically distant habitats.Solution-phase microwave assisted parallel synthesis, biological evaluation and in silico docking studies of N,N'-disubstituted thioureas derived from 3-chlorobenzoic acid

Muhammad Khawar Rauf, Sumera Zaib, Ammara Talib, Masahiro Ebihara, Amin Badshah, Michael Bolte, Jamshed IqbalPMID: 27480030 DOI: 10.1016/j.bmc.2016.07.042